molecular formula C19H19N5O2 B2476481 N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)cinnamamide CAS No. 1004680-47-0

N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)cinnamamide

カタログ番号: B2476481
CAS番号: 1004680-47-0
分子量: 349.394
InChIキー: SQHDWRVONSBGNN-MDZDMXLPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)cinnamamide (hereafter referred to as the "target compound") is a pyrimidinone-pyrazole hybrid with a cinnamamide substituent.

特性

IUPAC Name

(E)-N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-12-11-16(21-17(25)10-9-15-7-5-4-6-8-15)24(23-12)19-20-14(3)13(2)18(26)22-19/h4-11H,1-3H3,(H,21,25)(H,20,22,26)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHDWRVONSBGNN-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C=CC2=CC=CC=C2)C3=NC(=C(C(=O)N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1)NC(=O)/C=C/C2=CC=CC=C2)C3=NC(=C(C(=O)N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)cinnamamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula of N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)cinnamamide is C18H18N6O4C_{18}H_{18}N_{6}O_{4}, with a molecular weight of 382.38 g/mol. Its structure features a pyrimidine ring and a pyrazole moiety, which are critical for its biological interactions.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

1. Antimicrobial Activity

Research indicates that derivatives of the compound exhibit significant antimicrobial properties. For instance, compounds similar to N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)cinnamamide were tested against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) strains. The minimum inhibitory concentration (MIC) values were reported as low as 25.9 µM, indicating potent antimicrobial activity compared to conventional antibiotics like ampicillin .

2. Anti-inflammatory Effects

The compound has shown promising anti-inflammatory properties. In vitro studies demonstrated that it could attenuate lipopolysaccharide-induced NF-kB activation, suggesting a mechanism for reducing inflammation. Compounds within this class were found to be more effective than the parent cinnamic acid in inhibiting inflammatory pathways .

3. Cholinesterase Inhibition

Inhibition of cholinesterases (acetylcholinesterase and butyrylcholinesterase) is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease. Compounds related to N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)cinnamamide have demonstrated inhibitory activity against these enzymes .

Case Studies

Several case studies have explored the biological activity of this compound:

Case Study 1: Antimicrobial Testing
A study evaluated various synthesized derivatives against MRSA and reported that specific analogs exhibited MIC values significantly lower than standard treatments. This suggests potential use in treating resistant bacterial infections.

Case Study 2: Anti-inflammatory Mechanisms
In another study focusing on inflammatory signaling pathways, it was observed that certain derivatives could inhibit NF-kB activation by up to 15%, indicating their potential role in managing inflammatory diseases .

Research Findings Summary

The following table summarizes key biological activities and findings related to N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)cinnamamide:

Activity Mechanism/Effect Reference
AntimicrobialEffective against MRSA (MIC = 25.9 µM)
Anti-inflammatoryInhibits NF-kB activation (up to 15% reduction)
Cholinesterase InhibitionPotential treatment for Alzheimer's disease

科学的研究の応用

Chemistry

In the realm of chemistry, N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)cinnamamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows it to act as a reagent in various organic reactions, making it useful in the development of new compounds with desired properties.

Biology

The compound has been studied for its potential biological activities:

  • Antimicrobial Properties: Research indicates that derivatives of similar structures exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests that N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)cinnamamide could be explored for its antibacterial properties .

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic effects:

  • Anticancer Activity: Some studies have indicated that compounds with similar structural motifs exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines.

Industrial Applications

The compound may also find applications in industrial processes:

  • Catalysis: Its unique chemical structure may allow it to function as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Case Study 1: Antibacterial Activity

A series of compounds based on similar frameworks demonstrated strong activity against biofilms formed by both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antibacterial efficacy while minimizing toxicity to eukaryotic cells .

Case Study 2: Anticancer Potential

Research exploring the anticancer potential of structurally related compounds revealed that specific modifications could lead to enhanced cytotoxicity against cancer cell lines. The mechanism often involved the induction of apoptosis and cell cycle arrest .

Comparative Data Table

Application AreaCompound ActivityKey Findings
ChemistryBuilding block for synthesisUseful in developing new organic compounds
BiologyAntimicrobialEffective against multiple bacterial strains
MedicineAnticancerInduces apoptosis in cancer cells
IndustryCatalysisPotential use in enhancing reaction rates

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The target compound’s cinnamamide group distinguishes it from analogs with benzamide or substituted benzamide moieties. Key structural analogs and their substituents are summarized below:

Table 1: Structural Comparison of Pyrimidinone-Pyrazole Derivatives
Compound ID Pyrimidinone Substituents Pyrazole Substituents Acyl Group (R) Molecular Weight (g/mol) Yield (%) Purity (%) References
Target Compound 4,5-dimethyl-6-oxo 3-methyl Cinnamamide ~383.4* N/A N/A
24 () 4-Ethyl-6-oxo 3-methyl 3-tert-Butylbenzamide 410.5 23 >95
25 () 4-Ethyl-6-oxo 3-methyl 4-tert-Butylbenzamide 410.5 49 >95
17 () 6-Ethyl-4-oxo 3-methyl 4-Methylbenzamide 352.4 43 >95
18 () 4-Ethyl-6-oxo 3-methyl 3-Trifluoromethylbenzamide 406.3 23 >95
30 () 4-Ethyl-6-oxo 3-methyl 3-(Methylthio)benzamide 402.5 31 >95

*Estimated based on analogous compounds.

Key Observations :

  • However, the para-substituted tert-butyl (compound 25) showed double the yield (49%) compared to meta-substitution (23%) .
  • Electron-Withdrawing Groups : The trifluoromethyl group in compound 18 () likely enhances metabolic stability but resulted in lower yield (23%) .
  • Thioether vs. Ether Groups : Compound 30 () with a methylthio substituent achieved 31% yield, suggesting moderate synthetic accessibility for sulfur-containing analogs .

Analytical Characterization

All analogs were characterized via:

  • NMR Spectroscopy : Confirmed regiochemistry and substituent integration (e.g., tert-butyl protons at δ 1.3–1.4 ppm in ) .
  • Mass Spectrometry : APCI-MS and ESI-MS validated molecular weights (e.g., m/z 366.2 [M+H]+ for compound 30) .
  • HPLC : Purity >95% for most compounds, critical for biological testing .

Q & A

Q. What are the established synthetic routes for preparing N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)cinnamamide?

The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the pyrazole-pyrimidine core via condensation of 4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-amine with a substituted pyrazole precursor under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2: Coupling the intermediate with cinnamoyl chloride using carbodiimide coupling agents (e.g., EDCI/HOBt) in DMF or THF .
  • Purification: Recrystallization from ethanol or preparative TLC (e.g., PE:EA = 8:1) to achieve >95% purity .
    Key Data: Reported yields range from 62% to 71%, depending on substituents and reaction optimization .

Q. What analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in deuterated solvents (DMSO-d₆, CDCl₃) confirm regiochemistry and functional groups. For example, pyrazole protons appear at δ 6.3–7.6 ppm, and cinnamamide carbonyls at ~δ 165 ppm .
  • High-Performance Liquid Chromatography (HPLC): Validates purity (>98% in optimized syntheses) using reverse-phase columns and UV detection .
  • Mass Spectrometry (ESI-MS): Molecular ion peaks ([M+H]⁺) align with theoretical m/z values (e.g., ~427.5 for C₂₄H₂₁N₅O₃) .

Advanced Research Questions

Q. How can the crystal structure of this compound be determined and refined?

  • Data Collection: Use single-crystal X-ray diffraction (SCXRD) with Mo/Kα radiation.
  • Refinement: Employ SHELXL for small-molecule refinement, leveraging constraints for disordered moieties and hydrogen-bonding networks .
  • Visualization: ORTEP-3 generates thermal ellipsoid plots to assess bond lengths/angles (e.g., pyrimidine ring planarity) .
    Example: Similar pyrazole-pyrimidine derivatives show C–N bond lengths of 1.33–1.37 Å and dihedral angles <10° between fused rings .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Focus on hydrogen bonding (pyrimidine N-H) and π-π stacking (cinnamamide aromatic ring) .
  • Biological Assays: Pair docking with enzyme inhibition assays (IC₅₀) or cellular viability tests (MTT assay) to validate predicted targets .
    Case Study: Analogous compounds exhibit IC₅₀ values <10 µM against cancer cell lines, correlating with substituent hydrophobicity .

Q. How should researchers resolve contradictions in reported bioactivity data?

  • Purity Analysis: Re-examine HPLC traces for co-eluting impurities that may skew bioassay results .
  • Experimental Replication: Standardize assay conditions (e.g., serum concentration, incubation time) to minimize variability .
  • Meta-Analysis: Compare datasets across studies to identify trends (e.g., substituent electronegativity vs. antimicrobial potency) .

Methodological Notes

  • Advanced Techniques: Prioritize peer-reviewed protocols for synthesis (e.g., EDCI/HOBt coupling) and computational modeling (e.g., molecular docking) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。